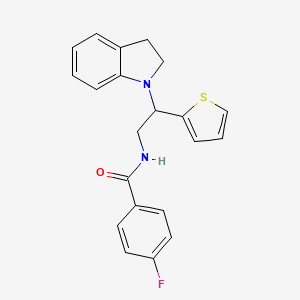

(S)-2-Hydroxy-4-(9H-fluorene-9-ylmethoxycarbonylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

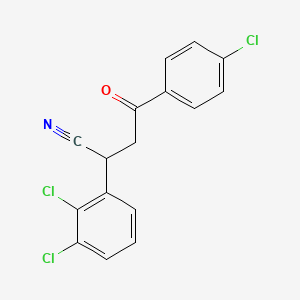

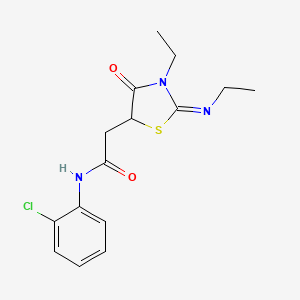

(S)-2-Hydroxy-4-(9H-fluorene-9-ylmethoxycarbonylamino)butanoic acid, commonly referred to as Fmoc-L-serine-OH, is a chemical compound used in scientific research. It is a derivative of serine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. Fmoc-L-serine-OH is widely used in the synthesis of peptides and proteins due to its unique chemical properties.

Applications De Recherche Scientifique

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of (S)-2-Hydroxy-4-(9H-fluorene-9-ylmethoxycarbonylamino)butanoic acid, is used for protecting hydroxy-groups in various syntheses. This group is particularly notable for its stability under both acid- and base-labile conditions and can be conveniently removed without affecting other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Synthesis of Amino Acid Derivatives

The compound has been employed in the synthesis of unique amino acid derivatives, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its utility in the creation of novel compounds with potential biological activities (Le & Goodnow, 2004).

Cardiovascular and Antibacterial Applications

In research exploring new analogs of IPS-339, derivatives of this compound have shown significant cardiovascular effects, including reducing heart rates in animal models. Additionally, these compounds exhibit considerable antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in medicinal chemistry (Soltani Rad et al., 2014).

Solid-Phase Synthesis Applications

This compound is instrumental in solid-phase synthesis techniques, facilitating the efficient creation of N-substituted hydroxamic acids. This application underscores its importance in the synthesis of a wide range of chemical entities, potentially useful in pharmaceutical and biochemical research (Mellor & Chan, 1997).

Crystal Structure and Supramolecular Features

The compound plays a crucial role in understanding the structural and supramolecular features of Fmoc-protected amino acids. This knowledge is pivotal for the design and development of novel hydrogelators, biomaterials, or therapeutics, as it provides insights into noncovalent interactions and supramolecular synthon patterns (Bojarska et al., 2020).

Propriétés

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-17(18(22)23)9-10-20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPRFGDGMVRDG-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)

![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)

![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)